molecular formula C10H14FN3O3 B12791670 2'-ara-Fluoro-2',3'-dideoxy-beta-D-5-methylcytidine CAS No. 132776-32-0

2'-ara-Fluoro-2',3'-dideoxy-beta-D-5-methylcytidine

Cat. No.: B12791670
CAS No.: 132776-32-0
M. Wt: 243.23 g/mol
InChI Key: LPXDTWQBEDUZJI-ACLDMZEESA-N
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Description

2’-ara-Fluoro-2’,3’-dideoxy-beta-D-5-methylcytidine is a synthetic nucleoside analog. This compound is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity. It has garnered significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-ara-Fluoro-2’,3’-dideoxy-beta-D-5-methylcytidine involves multiple steps, starting from readily available sugar derivatives. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.

    Glycosylation: Coupling of the fluorinated sugar with a suitable nucleobase.

    Deoxygenation: Removal of hydroxyl groups at the 2’ and 3’ positions to yield the dideoxy structure.

    Methylation: Addition of a methyl group at the 5 position of the cytidine base.

Industrial Production Methods: Industrial production typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions. Purification steps such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2’-ara-Fluoro-2’,3’-dideoxy-beta-D-5-methylcytidine undergoes various chemical reactions, including:

    Oxidation: Conversion of the nucleoside to its corresponding oxidized forms.

    Reduction: Reduction of the nucleoside to yield different analogs.

    Substitution: Replacement of functional groups to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Employs halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various analogs of the original compound, each with distinct biological activities.

Scientific Research Applications

2’-ara-Fluoro-2’,3’-dideoxy-beta-D-5-methylcytidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects by incorporating into the DNA or RNA of target cells, leading to chain termination during replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

    2’-Fluoro-2’,3’-dideoxyarabinosyladenine: Another nucleoside analog with antiviral properties.

    2’-Deoxy-2’-fluoro-beta-D-arabinonucleosides: Known for their enhanced stability and affinity for RNA.

Uniqueness: 2’-ara-Fluoro-2’,3’-dideoxy-beta-D-5-methylcytidine is unique due to its specific modifications, which confer increased stability and potent biological activity. Its ability to selectively target viral and cancerous cells makes it a valuable compound in medicinal chemistry.

Properties

CAS No.

132776-32-0

Molecular Formula

C10H14FN3O3

Molecular Weight

243.23 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14FN3O3/c1-5-3-14(10(16)13-8(5)12)9-7(11)2-6(4-15)17-9/h3,6-7,9,15H,2,4H2,1H3,(H2,12,13,16)/t6-,7-,9+/m0/s1

InChI Key

LPXDTWQBEDUZJI-ACLDMZEESA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C[C@H](O2)CO)F

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(CC(O2)CO)F

Origin of Product

United States

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